Ethyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-3-15-10(14)8-5-4-6-13-7(2)11-12-9(8)13/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBPYLPTCJBREH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CN2C1=NN=C2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylpyridine-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with ethyl chloroformate to yield the desired triazolopyridine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Structural Overview
Ethyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate belongs to a class of compounds known as triazolo-pyridines. These compounds are characterized by their fused triazole and pyridine rings, which contribute to their biological activity and versatility in medicinal chemistry.
Medicinal Chemistry Applications
-
Antimalarial Activity
- Recent studies have demonstrated that derivatives of triazolo[4,3-a]pyridine exhibit significant antimalarial properties. A library of compounds including sulfonamide derivatives has been synthesized and tested against Plasmodium falciparum, with some exhibiting IC50 values as low as 2.24 μM . This suggests a promising avenue for the development of new antimalarial agents.
-
Cancer Therapeutics
- The triazolo[4,3-a]pyridine scaffold has been explored for its potential as a cancer treatment. Compounds within this class have shown the ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, a focused screening of triazolo derivatives led to the identification of compounds with low micromolar IC50 values against CDK-2, indicating their potential as anticancer agents .
- Neurological Disorders
Biological Activities
The compound's biological activities extend beyond antimalarial and anticancer effects:
- Antimicrobial Properties : Several studies have indicated that triazolo-pyridine derivatives possess antimicrobial activity against various pathogens. This broad-spectrum efficacy makes them candidates for further exploration in antibiotic development .
- Anti-inflammatory Effects : Research has suggested that these compounds may also exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
Case Study 1: Antimalarial Drug Discovery
A study focused on synthesizing a series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides revealed promising results against Plasmodium falciparum. The compound 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide showed an IC50 value of 2.24 μM. This highlights the potential of this compound as a lead structure for developing new antimalarial drugs .
Case Study 2: Cyclin-dependent Kinase Inhibition
In another investigation into the anticancer properties of triazolo-pyridines, several derivatives were evaluated for their ability to inhibit CDK activity. One notable derivative exhibited an IC50 value against CDK-2 that was significantly lower than existing treatments. This positions this compound as a viable candidate in cancer therapeutics .
Mechanism of Action
The mechanism of action of Ethyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, leading to inhibition of enzyme activity or disruption of protein-protein interactions. The compound’s ability to interact with nucleic acids also makes it a potential candidate for antiviral therapies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 3
a) Ethyl 3-benzyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate (CAS 1353497-47-8)
- Structure : A benzyl group replaces the methyl at position 3.
- Molecular Formula : C₁₆H₁₅N₃O₂ (MW: 281.32 g/mol).
b) 3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine (CAS 4919-17-9)
- Structure : Ethyl group at position 3; lacks the ester at position 8.
- Impact : Absence of the ester reduces polarity, altering solubility and reactivity. The simpler structure may favor synthetic accessibility .
- Molecular Formula : C₈H₉N₃ (MW: 147.18 g/mol).
c) 3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid (CAS 1082166-39-9)
Substituent Variations at Position 8
a) 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid (CAS 1215780-28-1)
- Structure : Carboxylic acid replaces the ethyl ester.
- Impact : Increased polarity and hydrogen-bonding capacity, likely altering bioavailability and metabolic pathways (e.g., ester hydrolysis in vivo) .
- Molecular Formula : C₈H₇N₃O₂ (MW: 177.16 g/mol).
b) 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine (CAS 31040-12-7)
- Structure : Amine group at position 8.
- Molecular Formula : C₇H₈N₄ (MW: 148.17 g/mol).
Structural Isomers and Derivatives
a) Ethyl 6-cyano-5-oxo-7-phenyl-2-(4-(phenylthio)phenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate
- Structure : Triazolo ring fused at [1,5-a] instead of [4,3-a].
- Impact : Altered ring fusion changes electronic distribution and steric accessibility, influencing reactivity and binding selectivity .
b) Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate 2,2,2-trifluoroacetate (CAS 2204092-01-1)
Data Tables
Table 1: Key Structural and Molecular Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| Ethyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate | - | C₁₀H₁₁N₃O₂ | 205.22 | 3-methyl, 8-ethyl ester |
| 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid | 1215780-28-1 | C₈H₇N₃O₂ | 177.16 | 3-methyl, 8-carboxylic acid |
| 3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine | 4919-17-9 | C₈H₉N₃ | 147.18 | 3-ethyl, no 8-substituent |
| Ethyl 3-benzyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate | 1353497-47-8 | C₁₆H₁₅N₃O₂ | 281.32 | 3-benzyl, 8-ethyl ester |
Table 2: Functional Group Impact on Properties
| Substituent Position | Functional Group | Effect on Properties |
|---|---|---|
| 3-Methyl | Alkyl | Enhances lipophilicity; moderate steric hindrance. |
| 8-Ethyl ester | Ester | Balances solubility and metabolic stability (prodrug potential). |
| 8-Carboxylic acid | Acid | Increases polarity and hydrogen-bonding capacity; may reduce cell permeability. |
| 3-Benzyl | Aromatic | Improves π-π interactions; increases molecular weight and steric bulk. |
Biological Activity
Ethyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting its potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of a triazolo ring fused to a pyridine structure. Its molecular formula is C9H10N4O2, and it has a molecular weight of 194.20 g/mol. The compound's structure contributes to its interaction with various biological targets.
Antimicrobial Activity
Recent studies have indicated that derivatives of triazolo[4,3-a]pyridines exhibit significant antimicrobial properties. For instance, compounds within this class have been shown to inhibit the growth of bacteria and fungi effectively. A study reported that modifications to the triazolo ring could enhance antimicrobial efficacy, demonstrating the importance of structural variations in optimizing biological activity .
Anticancer Potential
This compound has been evaluated for its anticancer properties. Research has demonstrated that this compound can induce apoptosis in various cancer cell lines. In vitro assays showed that it inhibited cell proliferation in HeLa and HCT116 cells with IC50 values in the low micromolar range . The mechanism appears to involve the modulation of cell cycle regulators and apoptosis-related proteins.
Neuropharmacological Effects
The compound has also been studied for its neuropharmacological effects. It acts as a positive allosteric modulator of α7 nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and neuroprotection. Compounds similar to this compound have shown improved cognitive function in animal models . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.
Table 1: Summary of Biological Activities
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound indicates good oral bioavailability and moderate metabolic stability. Studies suggest that it is not a substrate for major cytochrome P450 enzymes (CYPs), indicating a lower risk for drug-drug interactions . However, further toxicological studies are necessary to fully understand its safety profile.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate?
- Methodological Answer : The compound is typically synthesized via condensation reactions. For example:
- Route 1 : Reacting substituted pyridines with hydrazine derivatives under reflux in ethanol, followed by cyclization using reagents like PhI(OAc)₂ to form the triazolo-pyridine core .
- Route 2 : Tandem reactions involving ethyl 4-bromo-3-methylbut-2-enoate and aryl-substituted triazolylmethanones in DMF with K₂CO₃, yielding derivatives after 8 hours of stirring .
- Catalyst Optimization : Palladium acetate (Pd(OAc)₂) in acetic acid or DMF can enhance reaction efficiency for carbonitrile derivatives .
Q. How is the purity of this compound typically assessed in research settings?
- Methodological Answer :
- HPLC Analysis : A reversed-phase C18 column with UV detection (λ = 254 nm) is used to separate impurities like methyl 3-acrylylsalicylate (MPS) .
- Solid-Phase Extraction (SPE) : Molecularly imprinted polymers (MIPs) in aqueous-compatible SPE cartridges selectively extract the compound from biological matrices (e.g., urine) .
- Crystallization : Slow evaporation of hexane/ethyl acetate (3:1 v/v) solutions yields single crystals for X-ray diffraction validation .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yields in the synthesis of triazolo-pyridine derivatives?
- Methodological Answer :
- Solvent Selection : DMF enhances solubility of intermediates compared to ethanol, reducing side-product formation .
- Temperature Control : Reflux conditions (e.g., 80°C) improve cyclization efficiency, while room-temperature crystallization minimizes thermal degradation .
- Catalyst Screening : Pd(OAc)₂ (10 mol%) increases reaction rates in carbonitrile formation, but may require post-reaction purification via silica chromatography .
Q. What strategies are effective in resolving contradictory bioactivity data across studies (e.g., antispasmodic vs. anticancer activity)?
- Methodological Answer :
- Comparative Assays : Test the compound against standardized cell lines (e.g., BEAS-2B lung epithelial cells) using dose-response curves to validate activity thresholds .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., 2,4-dichlorophenyl) to enhance anticancer activity, as seen in analogs with IC₅₀ values <10 μM .
- Metabolite Profiling : Use LC-MS to identify active metabolites (e.g., 3-methylflavone-8-carboxylic acid) that may explain discrepancies in pharmacological outcomes .
Q. How can solubility challenges during purification be addressed for hydrophobic triazolo-pyridine derivatives?
- Methodological Answer :
- Co-solvent Systems : Hexane/ethyl acetate (3:1 v/v) mixtures balance polarity to precipitate pure crystals .
- Surfactant Additives : Sodium dodecyl sulfate (SDS) improves aqueous solubility for chromatographic separation .
- Derivatization : Convert the ethyl ester to a sodium salt via saponification for hydrophilic handling in biological assays .
Data Contradiction Analysis
Q. Why do some studies report negligible antispasmodic activity despite structural similarity to bioactive analogs?
- Methodological Answer :
- Conformational Analysis : X-ray crystallography reveals that planar triazolo-pyridine systems (r.m.s. deviation = 0.0068 Å) may limit binding to spasmolytic targets like calcium channels .
- Receptor Specificity : Derivatives with tilted aryl substituents (e.g., 61.4° dihedral angles) show enhanced P2X7 receptor antagonism but reduced antispasmodic effects .
- Species Variability : Test compounds in multiple models (e.g., human vs. rodent tissues) to isolate species-specific responses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
